molecular formula C31H31N5O3S B2579970 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide CAS No. 1023509-37-6

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide

Cat. No. B2579970
CAS RN: 1023509-37-6
M. Wt: 553.68
InChI Key: QAEKOEVLBOIBFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzylamino group, a quinazolinone group, and a sulfanyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings could potentially participate in aromatic stacking interactions and hydrogen bonding, which could influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide, have been a focal point in medicinal chemistry due to their potent biological activities. These compounds are part of a broader class of fused heterocycles that show significant promise as medicinal agents. Their structural versatility allows for the introduction of various bioactive moieties, enhancing their therapeutic potential. This has led to the development of novel derivatives with improved antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, addressing critical challenges like antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Applications

Beyond their medicinal applications, quinazoline derivatives have found utility in the field of optoelectronics. Research has demonstrated their effectiveness in creating luminescent materials for electronic devices, highlighting their versatility. These compounds have been incorporated into π-extended conjugated systems, contributing to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their electroluminescent properties are particularly valuable, offering a pathway to innovative materials for technology applications (Lipunova et al., 2018).

Anti-Colorectal Cancer Activity

Quinazoline derivatives have also shown promise in anti-cancer research, particularly against colorectal cancer. These compounds modulate the expression of genes and proteins involved in cancer progression, including receptor tyrosine kinases and epidermal growth factor receptors. Their ability to inhibit the growth of cancer cells by interfering with crucial biological pathways makes them potential candidates for developing new anti-colorectal cancer therapies (Moorthy et al., 2023).

CNS Acting Drug Potential

Furthermore, the exploration of azole derivatives, including quinazoline, suggests potential applications in treating central nervous system (CNS) disorders. The heterocyclic nature of these compounds, featuring nitrogen, oxygen, and sulfur atoms, allows for a wide range of pharmacological activities. This versatility points to the possibility of developing new CNS-acting drugs from these compounds, expanding the scope of their application beyond their current uses (Saganuwan, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a drug candidate, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its applications. If it shows promising activity in biological assays, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O3S/c1-3-26(29(38)33-19-22-15-13-20(2)14-16-22)40-31-35-24-12-8-7-11-23(24)28-34-25(30(39)36(28)31)17-27(37)32-18-21-9-5-4-6-10-21/h4-16,25-26H,3,17-19H2,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEKOEVLBOIBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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